RHPS4 is a pentacyclic acridinium salt originally developed at the University of Nottingham as a potential anti-cancer agent. [] It belongs to a class of compounds known as G-quadruplex ligands. Its primary role in scientific research stems from its ability to bind and stabilize G-quadruplex structures, particularly those found in telomeric DNA. [, ] This property has made RHPS4 a valuable tool for investigating the biological roles of G-quadruplexes and for exploring the potential of targeting these structures for therapeutic purposes.
RHPS4 was first synthesized and characterized by researchers exploring G-quadruplex ligands. Its classification as a telomerase inhibitor stems from its potent activity against the telomerase enzyme (IC50 = 0.33 μM) while demonstrating relatively low cytotoxicity in short-term assays (mean IC50 = 13.18 μM) . This duality positions RHPS4 as a promising candidate for targeted cancer therapies.
The synthesis of RHPS4 involves several steps:
The final compound exhibits a dark orange solid appearance and is characterized using high-performance liquid chromatography and high-resolution mass spectrometry to confirm its identity and purity .
RHPS4 features a complex molecular structure characterized by its quinoid framework. The presence of fluorine atoms at specific positions contributes to its binding affinity for G-quadruplexes. The chemical structure can be represented as follows:
RHPS4 primarily engages in non-covalent interactions with G-quadruplex structures. Its mechanism involves:
The binding affinity of RHPS4 varies depending on the conditions, such as the presence of molecular crowding agents like polyethylene glycol, which enhances its interaction with G-quadruplexes .
The primary mechanism of action for RHPS4 involves:
Studies have demonstrated that RHPS4 preferentially stabilizes the (3 + 1) hybrid-2 conformation of Tel24, indicating its role in shifting the conformational equilibrium towards more stable G-quadruplex forms .
RHPS4 exhibits several notable physical and chemical properties:
Analytical methods such as circular dichroism (CD) spectroscopy are employed to study its interactions with nucleic acids, providing insights into its binding dynamics and conformational preferences .
RHPS4 has several applications in scientific research:
Telomeres are nucleoprotein complexes at chromosomal termini, composed of tandem TTAGGG repeats and a specialized shelterin protein complex (TRF1, TRF2, POT1, TPP1, TIN2, RAP1). These structures prevent chromosome ends from being misrecognized as DNA double-strand breaks (DSBs), thereby maintaining genomic stability [4] [9]. In somatic cells, progressive telomere shortening due to the "end-replication problem" triggers replicative senescence, acting as a tumor-suppressive mechanism. However, approximately 90% of human malignancies bypass this limitation by reactivating telomerase—a ribonucleoprotein reverse transcriptase that elongates telomeres via its catalytic subunit (hTERT) and RNA template (hTR/TERC) [4] [9]. Telomerase reactivation enables cancer cell immortality by stabilizing telomere length, while simultaneously supporting telomere capping functions independent of elongation. This dual role makes telomere maintenance a universal hallmark of cancer, creating a compelling therapeutic target [1] [9].
G-quadruplexes (G4s) are non-canonical secondary DNA structures formed by guanine-rich sequences through Hoogsteen hydrogen bonding. The human telomeric 3' single-stranded overhang readily folds into G4 configurations, which physiologically regulate telomere elongation and capping [1] [6]. Crucially, G4 structures inhibit telomerase activity by blocking its access to the telomeric overhang, making them attractive targets for anticancer drug design [1] [8]. G4-stabilizing ligands are small molecules that bind and stabilize these structures, thereby:
Compared to direct telomerase inhibitors, G4 ligands induce immediate telomere dysfunction without requiring prolonged telomere shortening, offering a kinetic advantage for cancer therapy [6] [8].
RHPS4 (3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate) is a synthetically derived pentacyclic acridinium salt and among the most extensively studied G4-stabilizing ligands [1] [8]. Its planar structure and cationic charge facilitate high-affinity, selective intercalation into the G4 tetrads of human telomeric DNA (sequence: TTAGGG)ₙ, with preferential binding to hybrid or antiparallel topologies [5] [8]. RHPS4 exhibits potent telomerase inhibition (in vitro IC₅₀ ≈ 0.33 μM) and low micromolar cytotoxicity across diverse cancer models, including melanoma, glioblastoma, prostate, and uterine carcinomas [1] [6] [8]. Its designation as a "paradigmatic" compound stems from its dual mechanisms:
Table 1: Key Characteristics of RHPS4 as a G4-Stabilizing Ligand
Property | Description | Research Support |
---|---|---|
Chemical Class | Pentacyclic acridinium methosulfate | [1] [8] |
Primary Target | Telomeric G-quadruplex DNA (preference for hybrid/antiparallel structures) | [5] [8] |
Mechanism of Action | 1. POT1 displacement → Telomere uncapping → ATR-mediated DDR 2. Telomerase inhibition → Telomere attrition | [1] [6] [8] |
Cellular Consequences | Telomere fusions, anaphase bridges, growth arrest, apoptosis, mitotic catastrophe | [1] [6] [8] |
Selectivity Basis | Preferential activity in cancer cells with short telomeres; Low toxicity in normal fibroblasts with long telomeres | [1] [8] |
Table 2: Comparative Profile of Select G4-Stabilizing Ligands
Ligand | Chemical Class | G4 Topology Preference | Key Biological Effects | Reference |
---|---|---|---|---|
RHPS4 | Pentacyclic acridinium | Hybrid/Antiparallel | POT1 displacement, ATR-dependent DDR, telomerase inhibition, radiosensitization | [1] [5] [6] |
Telomestatin | Macrocyclic telomeric | Antiparallel basket | POT1 inhibition, telomerase inhibition, exonuclease 1 (hTERT) suppression | [5] [6] |
CX-5461 | Fluoroquinolone-derived | Parallel/Intramolecular | RNA Pol I inhibition, G4 stabilization in promoters/telomeres, synthetic lethality in HR-deficient cancers | [5] [9] |
PhenDC3 | Bis-quinolinium derivative | Broad spectrum | Transcriptome modulation, mitophagy induction, helicase inhibition (FANCJ, Pif1) | [5] |
RHPS4’s efficacy extends beyond telomerase-positive cancers. It exhibits significant activity against ALT-positive tumor cells by promoting telomeric DNA damage and recombination dysfunction [6] [9]. Furthermore, its ability to rapidly destabilize telomere architecture provides a strong rationale for combinatory approaches with conventional genotoxic agents (e.g., taxanes) or radiotherapy, where RHPS4 acts as a potent radiosensitizer even in highly resistant glioblastoma models [2] [6].
Table 3: Documented Antitumor Effects of RHPS4 in Preclinical Models
Cancer Type | Model System | Key Findings | Reference |
---|---|---|---|
Uterine Carcinoma | UXF1138L xenografts | Reduced clonogenicity, loss of nuclear hTERT, mitotic abnormalities; synergy with Taxol inducing tumor remission | [1] |
Glioblastoma | U251MG cells | Enhanced sensitivity to carbon ion radiotherapy; delayed DSB repair, increased chromosome aberrations, G2/M arrest | [2] [6] |
Melanoma | M14 cells, xenografts | Rapid induction of TIFs, apoptosis; tumor growth inhibition dependent on telomere damage | [8] [10] |
Prostate Cancer | PC3 cells | Clonogenic death induction; preferential targeting of cancer stem-like cells | [1] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7